molecular formula C15H14INO4 B014299 O-(4-Hydroxyphenyl)-3-iodo-L-tyrosine CAS No. 10468-90-3

O-(4-Hydroxyphenyl)-3-iodo-L-tyrosine

Cat. No. B014299
CAS RN: 10468-90-3
M. Wt: 399.18 g/mol
InChI Key: SXQVOFSDWXYIRP-ZDUSSCGKSA-N
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Description

Synthesis Analysis

The synthesis of O-(4-Hydroxyphenyl)-3-iodo-L-tyrosine and related compounds involves several steps, including halogenation, protection of functional groups, and coupling reactions. A notable method includes the enantioselective synthesis, where the chirality at the alpha carbon is preserved, ensuring the compound's biological activity (Hasegawa & Shinohara, 1998). Other methods involve recombinant Escherichia coli cells expressing membrane-bound L-amino acid deaminase for biosynthesis from L-tyrosine (Ding et al., 2017).

Molecular Structure Analysis

The molecular structure of O-(4-Hydroxyphenyl)-3-iodo-L-tyrosine is characterized by crystallography and spectroscopy techniques. The presence of the iodine atom and hydroxyl groups significantly influences the molecule's reactivity and interactions. For instance, studies on similar compounds show how these groups participate in hydrogen bonding and ionic interactions within crystal structures, stabilizing the compound in a specific conformation (Okabe & Suga, 1995; Cymborowski et al., 2007).

Chemical Reactions and Properties

O-(4-Hydroxyphenyl)-3-iodo-L-tyrosine participates in various chemical reactions, including oxidation and substitution, due to its functional groups. The iodine atom makes it susceptible to electrophilic aromatic substitution reactions, while the hydroxyl group can undergo oxidation. The compound's reactivity towards tyrosinase and its role in the biosynthesis of thyroid hormones have been documented, highlighting its biochemical significance (Cymborowski et al., 2007).

Physical Properties Analysis

The physical properties of O-(4-Hydroxyphenyl)-3-iodo-L-tyrosine, such as solubility, melting point, and crystal structure, are crucial for its application in scientific research. These properties are influenced by the compound's molecular structure, particularly the presence of the iodine atom and hydroxyl groups, which affect its polarity and interactions with solvents (Okabe & Suga, 1995).

Chemical Properties Analysis

The chemical properties of O-(4-Hydroxyphenyl)-3-iodo-L-tyrosine, including its acidity, reactivity, and stability, are defined by its functional groups. The hydroxyl group contributes to its acidity and ability to form hydrogen bonds, while the iodine atom enhances its reactivity in substitution reactions. These properties are essential for its use in enzymatic and chemical syntheses, offering insights into its mechanisms of action in biological systems (Cymborowski et al., 2007).

Scientific Research Applications

Crystal Structure and Biological Importance

  • O-(4-Hydroxyphenyl)-3-iodo-L-tyrosine and its variants play a crucial role in the biosynthesis of thyroid hormones, which are vital for the growth and development of vertebrate organisms (Cymborowski, Chruszcz, Dauter, & Minor, 2007).

Role in Enzyme Inhibition

  • This compound has been identified as an inhibitor of tyrosine hydroxylase, an enzyme catalyzing the first step in the biosynthesis of catecholamines (Leighton & Waggoner, 1981).

Process Development in Medicine

  • O-(4-Hydroxyphenyl)-3-iodo-L-tyrosine derivatives have been explored for their potential in the preparation of thyroid hormone analogues for treating hypothyroidism (Lattuada et al., 2014).

Biocatalytic Derivatization

Understanding Enzyme Mechanisms

  • Studies on substituted phenylalanines, including O-(4-Hydroxyphenyl)-3-iodo-L-tyrosine, have provided insights into the hydroxylation mechanism of enzymes like tyrosine hydroxylase (Hillas & Fitzpatrick, 1996).

Diagnostic Applications in Medicine

Potential in Biocatalysis

  • Enzymes like LmbB2, which hydroxylate L-tyrosine to L-3,4-dihydroxyphenylalanine, can also act on analogs like O-(4-Hydroxyphenyl)-3-iodo-L-tyrosine, showing potential in biocatalysis for C-H and C-X bond cleavage (Wang et al., 2019).

Chemical Synthesis

  • It is also used as a starting material or intermediate in various chemical synthesis processes (Du Hai-jun, 2007).

Kinetic Studies

  • Its analogs have been used in kinetic isotope effect studies to understand enzyme reactions such as those catalyzed by tyrosine hydroxylase (Francisco et al., 1998).

properties

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3-iodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO4/c16-12-7-9(8-13(17)15(19)20)1-6-14(12)21-11-4-2-10(18)3-5-11/h1-7,13,18H,8,17H2,(H,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQVOFSDWXYIRP-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CC(C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)C[C@@H](C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316158
Record name 3-Iodo-L-thyronine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(4-Hydroxyphenyl)-3-iodo-L-tyrosine

CAS RN

10468-90-3
Record name 3-Iodo-L-thyronine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10468-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-(4-Hydroxyphenyl)-3-iodo-L-tyrosine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Iodo-L-thyronine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(4-hydroxyphenyl)-3-iodo-L-tyrosine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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